![molecular formula C8H4ClF3O2 B158943 4-Chloro-3-(trifluoromethyl)benzoic acid CAS No. 1737-36-6](/img/structure/B158943.png)
4-Chloro-3-(trifluoromethyl)benzoic acid
Overview
Description
4-Chloro-3-(trifluoromethyl)benzoic acid is an off-white powder . It is used in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives and their antiproliferative activity against the melanoma cell line .
Synthesis Analysis
The synthesis of 4-Chloro-3-(trifluoromethyl)benzoic acid involves the use of p-chloro trifluoromethyl benzene, metal powdered iron, and anhydrous aluminum chloride. The mixed solution is heated to 100°C, then slowly fed concentrated sulfuric acid-dried chlorine under reaction temperature 110°C .Molecular Structure Analysis
The molecular formula of 4-Chloro-3-(trifluoromethyl)benzoic acid is C8H4ClF3O2 . The InChI code is 1S/C8H4ClF3O2/c9-6-2-1-4(7(13)14)3-5(6)8(10,11)12/h1-3H,(H,13,14) .Chemical Reactions Analysis
The nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid was performed within a droplet-based microreactor . The optimized reaction temperature, M-ratio, and N/S were found to be 308 K, 1.6, and 0.57, respectively .Physical And Chemical Properties Analysis
The molecular weight of 4-Chloro-3-(trifluoromethyl)benzoic acid is 224.56 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The exact mass is 223.9851915 g/mol . The topological polar surface area is 37.3 Ų .Scientific Research Applications
Antifungal Activity
Salicylanilides and their esters with 4-(trifluoromethyl)benzoic acid have been investigated for their antifungal properties. In a study, these compounds were assayed in vitro against eight fungal strains. While the antifungal activity varied, some derivatives exhibited promising results. Notably, N-(4-bromophenyl)-4-chloro-2-hydroxybenzamide and 2-(4-bromophenylcarbamoyl)-5-chlorophenyl 4-(trifluoromethyl)benzoate showed low minimum inhibitory concentrations (MICs) of 0.49 µmol/L .
Antibacterial Activity
Interestingly, 4-(trifluoromethyl)benzoates have also demonstrated significant antimycobacterial activity. Against various strains, these compounds exhibited MICs ranging from 0.5 to 32 μmol/L. Notably, 1o and 1r showed superiority, with MICs as low as 1–4 μmol/L .
Synthetic Intermediates
4-(Trifluoromethyl)benzoic acid serves as a valuable synthetic intermediate. Researchers use it to synthesize various compounds, including pyrrolo[2,3-d]pyrimidine derivatives. These derivatives have been explored for their antiproliferative activity against melanoma cell lines .
Analytical Chemistry
The compound has been employed as an internal standard during ultra-trace analysis of fluorinated aromatic carboxylic acids using GC/MS methods .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-chloro-3-(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-6-2-1-4(7(13)14)3-5(6)8(10,11)12/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHHAZOVVZBSCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378756 | |
Record name | 4-Chloro-3-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(trifluoromethyl)benzoic acid | |
CAS RN |
1737-36-6 | |
Record name | 4-Chloro-3-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-3-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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